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molecular formula C6H7BrOS B8628844 3-(2-Bromoethoxy)thiophene

3-(2-Bromoethoxy)thiophene

Cat. No. B8628844
M. Wt: 207.09 g/mol
InChI Key: ALSSUPAAWXPLMJ-UHFFFAOYSA-N
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Patent
US06051679

Procedure details

5.00 g of 3-methoxythiophene (Aldrich) was solubilized with 11.00 g of 2-bromoethanol in 20 mL of toluene, then 2.00 g of NaHSO4 was added in one portion. The mixture was heated and methanol was distilled off. The solution was cooled and washed with water and diethylether. The organic phase was dried with magnesium sulfate. After evaporation, a brown liquid was obtained which was purified by column chromatography on silica gel using a mixture of CCl4 and CHCl3 (9:1) as the eluent. An oil was recovered which was further purified by recrystallization in methanol. White crystals were then obtained with a yield of 67%. M.P.=46° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:7]=[CH:6][S:5][CH:4]=1.[Br:8][CH2:9]CO.OS([O-])(=O)=O.[Na+]>C1(C)C=CC=CC=1>[Br:8][CH2:9][CH2:1][O:2][C:3]1[CH:7]=[CH:6][S:5][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC1=CSC=C1
Step Two
Name
Quantity
11 g
Type
reactant
Smiles
BrCCO
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
OS(=O)(=O)[O-].[Na+]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
DISTILLATION
Type
DISTILLATION
Details
methanol was distilled off
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
WASH
Type
WASH
Details
washed with water and diethylether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After evaporation
CUSTOM
Type
CUSTOM
Details
a brown liquid was obtained which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel using
ADDITION
Type
ADDITION
Details
a mixture of CCl4 and CHCl3 (9:1) as the eluent
CUSTOM
Type
CUSTOM
Details
An oil was recovered which
CUSTOM
Type
CUSTOM
Details
was further purified by recrystallization in methanol
CUSTOM
Type
CUSTOM
Details
White crystals were then obtained with a yield of 67%

Outcomes

Product
Name
Type
Smiles
BrCCOC1=CSC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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